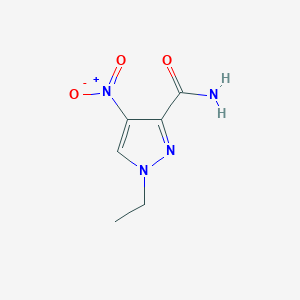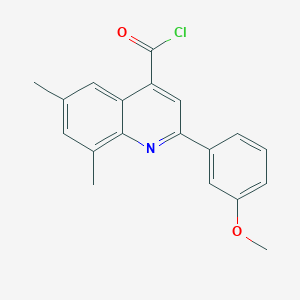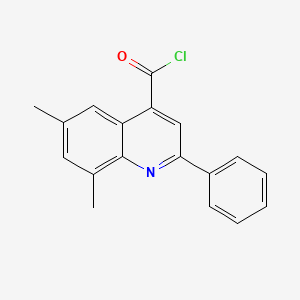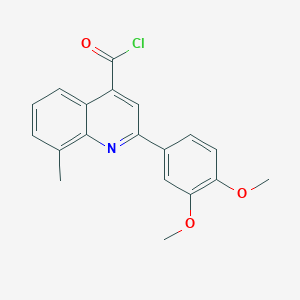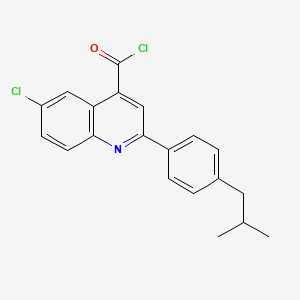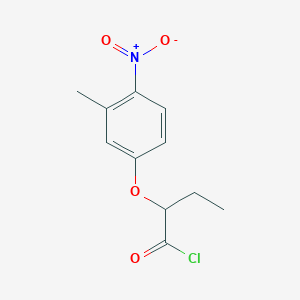
2-(3-Methyl-4-nitrophenoxy)butanoyl chloride
Overview
Description
“2-(3-Methyl-4-nitrophenoxy)butanoyl chloride” is a chemical compound used for proteomics research . It has a molecular formula of C11H12ClNO4 and a molecular weight of 257.67 .
Physical And Chemical Properties Analysis
The compound has a predicted density of 1.288±0.06 g/cm3 and a predicted boiling point of 368.3±27.0 °C . More comprehensive physical and chemical property data was not found in the available resources.Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Key Intermediates in Drug Development : Research has demonstrated the synthesis of complex molecules from simpler compounds like 2-methyl-3-nitrophenol, which shares structural similarities with 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride. These syntheses are crucial for developing intermediates in drug production, such as anti-HCV drugs An Chenhon (2015), Chinese Journal of Pharmaceuticals.
Development of Antioxidants and Light Stabilizers : Research involving similar nitrophenol derivatives has led to the development of antioxidants and light stabilizers, highlighting the potential of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride in similar applications P. Carloni et al. (1993), Polymer Degradation and Stability.
Biological and Environmental Applications
Chemotaxis and Biodegradation of Nitrophenol Derivatives : Studies on compounds like 3-Methyl-4-nitrophenol, which are structurally similar to 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride, have shown that certain microorganisms can chemotactically respond to and biodegrade these compounds. This has implications for environmental bioremediation B. Bhushan et al. (2000), Biochemical and Biophysical Research Communications.
Corrosion Inhibition : Yttrium 3-(4-nitrophenyl)-2-propenoate, a compound similar to 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride, has been studied as an effective corrosion inhibitor for copper alloys, suggesting potential applications in materials science N. Nam et al. (2016), Corrosion Science.
Molecular Structure Analysis
- Crystal Structure Studies : Research involving derivatives of nitrophenols has contributed to understanding the molecular structures of such compounds, which is essential for material science and drug design. This includes studies on the crystal structure of similar compounds E. Griffith et al. (1972), Canadian Journal of Chemistry.
properties
IUPAC Name |
2-(3-methyl-4-nitrophenoxy)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-3-10(11(12)14)17-8-4-5-9(13(15)16)7(2)6-8/h4-6,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIRHVSZZCHVNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC(=C(C=C1)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-4-nitrophenoxy)butanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



